methyl 4-{1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl}benzoate
Description
Methyl 4-{1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl}benzoate is a heterocyclic compound featuring a spirocyclic core with oxygen, sulfur, and nitrogen atoms in its 1,4,8-positions (1-oxa-4-thia-8-azaspiro[4.5]decane). This compound’s unique heteroatom arrangement distinguishes it from conventional spirocyclic systems, influencing its electronic properties, solubility, and reactivity.
Properties
IUPAC Name |
methyl 4-(1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c1-20-15(19)13-4-2-12(3-5-13)14(18)17-8-6-16(7-9-17)21-10-11-22-16/h2-5H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMBXEXNROSPFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCC3(CC2)OCCS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-{1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl}benzoate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote ring closure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydride (NaH) or triethylamine (Et3N).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, methyl 4-{1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl}benzoate may be used to study enzyme inhibition or as a probe to investigate biological pathways.
Medicine: This compound has potential applications in medicinal chemistry, where it could be used to develop new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery.
Industry: In the industrial sector, this compound may be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which methyl 4-{1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl}benzoate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific enzymes or receptors, leading to biological effects. The molecular targets and pathways involved would be determined by the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Spirocyclic Cores
Heteroatom Variations in Spiro Systems
The target compound’s spiro core (1-oxa-4-thia-8-azaspiro[4.5]decane) differs from analogues by combining sulfur and oxygen within the ring. Key comparisons include:
Methyl 8-Oxa-2-Azaspiro[4.5]decane-4-Carboxylate Hydrochloride (CAS: 2155855-02-8): Features an 8-oxa-2-aza spiro system without sulfur, resulting in reduced lipophilicity compared to the target compound .
5-{1,4-Dioxa-8-Azaspiro[4.5]decane-8-Carbonyl}-4-[(Thiophen-2-yl)methyl]morpholin-3-one (CAS: 1421442-58-1): Contains a 1,4-dioxa spiro core and a thiophene substituent, offering distinct electronic properties due to the sulfur in the thiophene rather than the spiro ring .
Substituent Modifications on Aromatic Moieties
The benzoate ester group in the target compound is structurally analogous to derivatives reported in , such as:
Methyl 4-(4-(2-(4-Fluorophenyl) Quinoline-4-Carbonyl) Piperazin-1-yl) Benzoate (C4): Introduces electron-withdrawing fluorine, which may alter solubility and binding affinity compared to the sulfur-containing target compound .
Crystallographic Characterization
Physicochemical and Functional Comparisons
Table 1: Key Properties of Selected Analogues
Key Observations :
- The target compound’s sulfur atom increases molecular weight and polarizability compared to oxygen-only analogues.
- Piperazine-linked derivatives (e.g., C1–C7 in ) exhibit greater structural flexibility but lower spiro-induced stereochemical control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
